5-Aminothiophene-2-sulfonamide

概述

描述

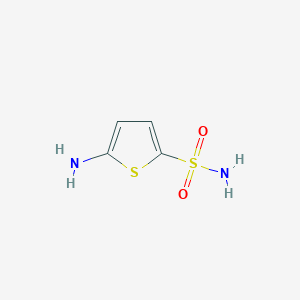

5-Aminothiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with an amino group at position 5 and a sulfonamide (-SO₂NH₂) moiety at position 2. Sulfonamides are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-2-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

化学反应分析

Types of Reactions: 5-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfonic acids.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Antibacterial Properties

5-Aminothiophene-2-sulfonamide exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial DNA replication.

Case Study: Antibacterial Evaluation

A study synthesized a series of sulfonamide-dye-based compounds and evaluated their antibacterial properties against various strains, including Escherichia coli and Salmonella typhimurium. Among these compounds, one derivative demonstrated an inhibition zone diameter (IZD) of 19 mm against E. coli, indicating potent antibacterial activity compared to traditional sulfonamides like sulfamethoxazole .

| Compound | Target Bacteria | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Hybrid 4a | E. coli | 19 | 11.31 |

| Hybrid 4d | S. typhimurium | 16 | 19.24 |

Pharmacological Applications

Beyond antibacterial properties, sulfonamides, including this compound, have been explored for their roles in treating various conditions such as hypertension and inflammatory diseases. The compound's ability to act as a carbonic anhydrase inhibitor has been particularly noted.

Pharmacological Mechanisms

Sulfonamides function through competitive inhibition of the enzyme dihydropteroate synthase, which is involved in folate biosynthesis in bacteria. This mechanism underlines their effectiveness as broad-spectrum antibiotics .

Synthesis and Industrial Applications

The synthesis of this compound and its derivatives has garnered attention due to the compound's potential as a scaffold in drug design. Recent advancements in synthetic methodologies have streamlined the production of these compounds, enhancing their availability for research and therapeutic use.

Innovative Synthesis Techniques

Recent studies have highlighted methods such as oxidative coupling of thiols and amines to synthesize sulfenamides, sulfinamides, and sulfonamides efficiently. These methods minimize waste and simplify the synthetic process, making it economically viable for pharmaceutical applications .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity profile. Research indicates that while sulfonamides are effective antimicrobial agents, they can also exhibit adverse effects such as allergic reactions and hematological disorders .

Toxicity Data Overview

A review of sulfonamide drugs indicates varying toxicity levels depending on their structure and usage context. For instance, sulfadiazine has been associated with skin reactions in some patients, necessitating careful monitoring during treatment .

作用机制

The mechanism of action of 5-Aminothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition is crucial for its potential therapeutic effects .

相似化合物的比较

Structural Analogs in the Thiophene Sulfonamide Family

5-Phenylthiophene-2-sulfonamide

- Structure: A phenyl group replaces the amino substituent at position 4.

- Molecular Formula: C₁₀H₉NO₂S₂ (vs. C₄H₅N₂O₂S₂ for the target compound) .

- Key Differences: The phenyl group increases hydrophobicity, reducing solubility in polar solvents.

5-(2-Aminoethyl)thiophene-2-sulfonamide

- Structure: An aminoethyl (-CH₂CH₂NH₂) side chain is appended to position 5.

- Molecular Formula : C₆H₁₀N₂O₂S₂ .

- Key Differences :

- The ethyl spacer increases molecular flexibility and may improve membrane permeability.

- The primary amine in the side chain introduces additional basicity, influencing pH-dependent solubility.

N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide

- Structure: A methyl group at position 5 and an aminophenyl substituent on the sulfonamide nitrogen.

- Molecular Formula : C₁₁H₁₂N₂O₂S₂ .

- Key Differences: The methyl group sterically hinders interactions with flat binding pockets. The aminophenyl moiety may enhance π-π stacking with aromatic residues in enzymes .

Heterocyclic Sulfonamide Derivatives

2-Aminothiazole Sulfonamides

- Structure : Thiazole ring (with nitrogen at position 1 and sulfur at position 2) instead of thiophene.

- Example : 5-Benzyl-1,3-thiazol-2-amine (similarity score: 0.876 to metabolite AB2) .

- Key Differences :

1,3,4-Thiadiazole Sulfonamides

- Structure : Thiadiazole ring (two nitrogens and one sulfur) replaces thiophene.

- Example: N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide .

- Key Differences :

Benzene Sulfonamide Derivatives

5-Amino-2-methylbenzenesulfonamide

- Structure: Benzene ring with amino (position 5) and methyl (position 2) groups.

- Molecular Formula : C₇H₁₀N₂O₂S .

- Key Differences :

- The benzene ring lacks the heterocyclic sulfur of thiophene, reducing electron delocalization.

- Methyl substitution increases lipophilicity, favoring blood-brain barrier penetration .

生物活性

5-Aminothiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound belongs to the class of aminothiophenes, which are known for their ability to act as precursors in the synthesis of various biologically active compounds. The presence of the sulfonamide group enhances its pharmacological profile, making it a subject of interest in drug discovery.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, it was found that compounds similar to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar-dilution methods, revealing that while some derivatives displayed potent activity, others were less effective.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus ATCC 6538p |

| Another derivative | 75 | Escherichia coli ATCC 8739 |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and FRAP methods. The compound demonstrated moderate radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Compound | IC50 (mM) | Assay Type |

|---|---|---|

| This compound | 0.66 | DPPH |

| Another derivative | 1.23 | FRAP |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as urease and α-glucosidase, which are relevant in various metabolic disorders.

- Antibacterial Mechanism : Similar to other sulfonamides, it likely interferes with folate synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), crucial for DNA synthesis.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of aminothiophenes. For instance:

- A study highlighted that modifications at the amino or sulfonamide positions significantly influenced the antimicrobial efficacy and antioxidant properties of derivatives.

- Another investigation reported that certain analogs exhibited potent inhibition against cancer cell lines, suggesting potential applications in oncology.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Aminothiophene-2-sulfonamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of sulfonamide derivatives like this compound often involves coupling reactions between aminothiophene intermediates and sulfonyl chlorides. Ultrasound-assisted synthesis has been shown to enhance reaction efficiency by promoting faster mixing and reducing reaction time . For example, solvent choice significantly impacts yield: polar aprotic solvents (e.g., THF) typically yield higher outputs (60–66%) compared to alcohols (35–41%) due to better solubility of intermediates . Reaction parameters such as temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) should be optimized via iterative DOE (Design of Experiments).

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the sulfonamide group (δ 7.5–8.5 ppm for aromatic protons) and amine group (δ 3.0–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate sulfonamide formation .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 245.02 for CHNOS) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity (>95% by area normalization) .

Advanced Research Questions

Q. How do solvent polarity and reaction time influence the regioselectivity of this compound derivatives?

- Methodological Answer : Solvent polarity directly affects reaction pathways. For instance, non-polar solvents (e.g., DCM) favor electrophilic substitution at the thiophene 5-position due to stabilized transition states, while polar solvents (e.g., MeOH) may promote side reactions like oxidation . Kinetic studies using time-resolved H NMR reveal that optimal reaction times (4–6 hours) minimize byproduct formation (e.g., over-sulfonated analogs) . Computational modeling (DFT) can predict regioselectivity by comparing activation energies for different substitution pathways .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound in antimicrobial applications?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with bacterial targets (e.g., dihydrofolate reductase). The sulfonamide group’s hydrogen bonding with Arg and hydrophobic interactions with the thiophene ring are critical for inhibitory activity .

- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate physicochemical properties with MIC (Minimum Inhibitory Concentration) values. For example, derivatives with logP > 2.5 show enhanced membrane permeability in Gram-negative bacteria .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust target engagement .

Q. How can conflicting data on the biological activity of this compound analogs be resolved?

- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC values against E. coli) often arise from differences in assay conditions. Standardization steps include:

- Strain-Specific Testing : Use ATCC reference strains (e.g., E. coli ATCC 25922) under CLSI guidelines .

- Dose-Response Curves : Employ 8-point serial dilutions (0.5–256 µg/mL) with triplicate measurements to ensure reproducibility .

- Metabolomic Profiling : LC-MS-based metabolomics identifies off-target effects (e.g., glutathione depletion) that may skew activity readings .

Q. Methodological Considerations

- Experimental Design : For synthesis, prioritize orthogonal protection strategies (e.g., Boc for amines) to prevent unwanted side reactions .

- Data Validation : Cross-validate spectral data with known analogs (e.g., 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide) to confirm assignments .

- Advanced Analytics : Use HR-MS/MS to distinguish isobaric derivatives (e.g., methyl vs. ethyl substitutions) .

属性

IUPAC Name |

5-aminothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKHUVSUVXRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。